molecular formula C17H20N4O3S B2890712 5-(Dimethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941243-90-9

5-(Dimethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B2890712
CAS No.: 941243-90-9
M. Wt: 360.43
InChI Key: OCGKZSLBNFPLEY-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylamino group: This step might involve nucleophilic substitution reactions.

    Attachment of the piperidin-1-ylsulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions could target the oxazole ring or the nitrile group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, or alkylating agents are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-2-phenyl-oxazole-4-carbonitrile: Lacks the piperidin-1-ylsulfonyl group.

    2-(4-(Piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile: Lacks the dimethylamino group.

    5-(Dimethylamino)-2-(4-methylphenyl)oxazole-4-carbonitrile: Has a methyl group instead of the piperidin-1-ylsulfonyl group.

Uniqueness

The presence of both the dimethylamino and piperidin-1-ylsulfonyl groups in 5-(Dimethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(dimethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-20(2)17-15(12-18)19-16(24-17)13-6-8-14(9-7-13)25(22,23)21-10-4-3-5-11-21/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGKZSLBNFPLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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